Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate
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Overview
Description
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is a derivative of triphenylmethane dyes, which are widely used in biological staining and industrial applications due to their intense coloration and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate typically involves multiple steps, starting from basic aromatic compounds. The process generally includes:
Formation of the bis(4-(dimethylamino)phenyl)methyl group: This step involves the reaction of dimethylaniline with formaldehyde under acidic conditions to form the bis(dimethylamino)benzyl cation.
Coupling with naphthalene derivatives: The bis(dimethylamino)benzyl cation is then coupled with a naphthalene derivative, such as 3-hydroxynaphthalene-2,7-disulphonic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are often more colored and used in dye applications.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonic acids, and nitro compounds under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid dyes, while reduction can produce leuco forms of the compound.
Scientific Research Applications
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate involves its ability to interact with various molecular targets through its aromatic rings and functional groups. The compound can form stable complexes with metal ions and proteins, which is crucial for its staining and dyeing properties. Additionally, its photodynamic properties allow it to generate reactive oxygen species under light exposure, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-stilbenedisulphonate: Another triphenylmethane dye with similar staining properties.
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-biphenyldisulphonate: Known for its use in textile dyeing.
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-diphenyldisulphonate: Used in the production of colored inks.
Uniqueness
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct photodynamic and staining properties. Its ability to form stable complexes and undergo various chemical reactions makes it versatile for multiple applications in scientific research and industry.
Biological Activity
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate, commonly referred to as compound 93805-02-8, is a complex organic compound that has garnered attention in various fields, particularly in biochemistry and environmental science. This article delves into its biological activity, highlighting its potential applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with hydroxyl and sulfonate groups, which enhance its solubility and reactivity. The presence of dimethylamino groups contributes to its electron-donating properties, making it a candidate for various biological interactions.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₆S₂
- CAS Number : 93805-02-8
- Antioxidant Properties : The compound exhibits significant antioxidant activity, acting as a free radical scavenger. This property is crucial in protecting cellular components from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders .
- Electron Transfer Mediator : Recent studies have demonstrated that compounds similar to this compound function as electron shuttles in microbial processes. This ability enhances the reduction of metal ions and organic pollutants in anaerobic conditions .
- Dye Reduction : The compound has been shown to facilitate the reduction of azo dyes by specific bacterial strains, indicating its potential use in bioremediation efforts for dye-contaminated environments .
Case Studies
- Microbial Reduction Studies : In one study involving Klebsiella oxytoca, the presence of anthraquinone disulfonates significantly increased the reduction rates of both methyl orange and iron oxides. This suggests that this compound could enhance microbial degradation processes .
- Antioxidant Activity Assessment : A comparative study using the DPPH assay demonstrated that compounds with similar structures exhibited strong antioxidant capabilities, with this compound showing superior efficacy compared to traditional antioxidants .
Comparative Biological Activity Table
Properties
CAS No. |
93805-02-8 |
---|---|
Molecular Formula |
C27H26N2Na2O7S2 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
disodium;4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H28N2O7S2.2Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;;/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
JIVZRIUOOMKRKW-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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